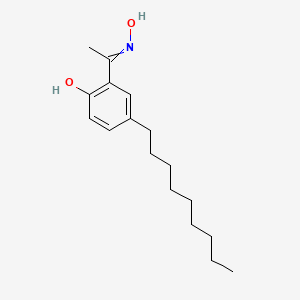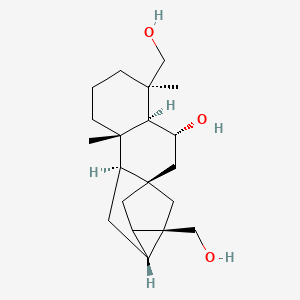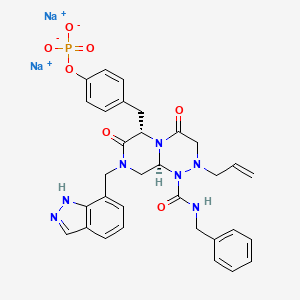
Methylcyclopentadecenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-methylcyclopentadec-2-en-1-one is an organic compound characterized by a cyclopentadecene ring with a methyl group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-methylcyclopentadec-2-en-1-one typically involves the cyclization of long-chain alkenes. One common method is the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the desired cyclopentadecene ring. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of (2Z)-2-methylcyclopentadec-2-en-1-one may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the cyclization and subsequent dehydration steps. The process is typically conducted in large-scale reactors with precise control over temperature and pressure to optimize the production efficiency.
化学反応の分析
Types of Reactions
(2Z)-2-methylcyclopentadec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or strong acid.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(2Z)-2-methylcyclopentadec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.
作用機序
The mechanism of action of (2Z)-2-methylcyclopentadec-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentadecene ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
(2Z)-2-methylcyclopentadec-2-en-1-one: Unique due to its specific ring size and functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Similar in structure but with a smaller ring size and different substituents.
Farnesol: Contains a similar alkene structure but differs in functional groups and biological activity.
特性
CAS番号 |
82356-51-2 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC名 |
2-methylcyclopentadec-2-en-1-one |
InChI |
InChI=1S/C16H28O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h13H,2-12,14H2,1H3 |
InChIキー |
ZLICVGXIPCPPMS-UHFFFAOYSA-N |
異性体SMILES |
C/C/1=C/CCCCCCCCCCCCC1=O |
正規SMILES |
CC1=CCCCCCCCCCCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395319.png)
![2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone](/img/structure/B13395331.png)
![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)


![1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B13395368.png)


![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)

![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13395394.png)

